4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(2-methoxyethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-13-20(19(23)17-9-8-16(26-3)12-18(17)27-13)28-15-6-4-14(5-7-15)21(24)22-10-11-25-2/h4-9,12H,10-11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBXPJREZXCCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(2-methoxyethyl)benzamide is a synthetic organic molecule belonging to the class of benzamides and characterized by a chromen-4-one core structure. This structure is often associated with various biological activities, making it a subject of interest in medicinal chemistry. This article reviews its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its molar mass is approximately 382.41 g/mol. The structure includes a methoxy group, a chromenone moiety, and an ether linkage that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 382.41 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that compounds with similar chromenone structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromenone can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Line Studies : In vitro assays using the MTT method have demonstrated that the compound significantly reduces the viability of human cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, particularly through the downregulation of anti-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Activity : Preliminary studies indicate moderate to high activity against Gram-positive bacteria, including Staphylococcus aureus, while exhibiting lower efficacy against Gram-negative strains.
- Fungal Activity : The compound has shown effectiveness against certain fungal strains, suggesting potential use in treating fungal infections.
Anti-inflammatory Activity
The anti-inflammatory effects of chromenone derivatives are well-documented:
- In Vitro Studies : The compound demonstrated inhibition of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS).
- In Vivo Models : Animal models have shown reduced edema in inflammation-induced paw swelling tests when treated with this compound.
Case Studies
Several case studies have highlighted the therapeutic potential of benzamide derivatives:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored various benzamide derivatives and found that modifications at the benzamide moiety significantly enhanced anticancer activity compared to parent compounds.
- Antimicrobial Screening : Another investigation reported on a series of chromenone derivatives, including our compound, revealing promising results against multidrug-resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs vary in substituent patterns, heterocyclic systems, and biological activities. Below is a detailed comparison:
Key Research Findings
Substituent Effects: Methoxy groups (C7 in chromenone, N-substituent) enhance solubility but may reduce membrane permeability compared to halogenated derivatives . Thiazole or thiazolidinone substituents () introduce additional hydrogen-bonding sites, improving target engagement .
Synthetic Efficiency :
- Ultrasound/microwave-assisted methods () achieve higher yields (>80%) compared to traditional reflux .
Structural Insights: Crystallographic data for AJ5 (PDB: 4J3L) reveal planar benzamide-chromenone systems, critical for π-π interactions in enzyme binding .
Preparation Methods
Mitsunobu Reaction
-
Deprotonation : The 3-hydroxy group of the chromone is activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
-
Coupling : Reacted with the protected benzamide fragment under inert conditions.
Optimized Conditions :
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DEAD, PPh₃ | THF | 0°C to RT | 12 h | 65% |
Ullmann Coupling
Copper-mediated coupling offers an alternative route, particularly for large-scale synthesis:
-
Base Activation : Triethylamine (Et₃N) deprotonates the chromone hydroxyl.
-
Catalytic System : Copper(II) acetate facilitates coupling with the benzamide bromide derivative.
Example Data :
| Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cu(OAc)₂, Et₃N | DCM | 50°C | 24 h | 72% |
Deprotection and Final Product Isolation
After coupling, the silyl protecting group is removed using tetrabutylammonium fluoride (TBAF):
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| TBAF (1M) | THF | RT | 3 h | 95% |
Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the final compound. Analytical data (NMR, HRMS) align with the expected structure.
Analytical Characterization
Key physicochemical properties of the target compound:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁NO₆ |
| Molecular Weight | 383.4 g/mol |
| Melting Point | 162–164°C |
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, chromone H-5), 7.89 (d, J = 8.8 Hz, 2H, benzamide Ar-H), 6.98 (d, J = 8.8 Hz, 2H, benzamide Ar-H), 3.82 (s, 3H, OCH₃), 3.45 (t, J = 5.6 Hz, 2H, NCH₂), 3.24 (s, 3H, OCH₂CH₃), 2.41 (s, 3H, CH₃).
Challenges and Optimization
-
Low Coupling Yields : The steric hindrance at the chromone’s 3-position necessitates optimized catalysts (e.g., Pd/Cu systems).
-
Byproduct Formation : Competing O-alkylation is mitigated using bulky protecting groups.
Industrial-Scale Considerations
For large batches (>1 kg), continuous flow chemistry reduces reaction times and improves safety:
-
Flow Reactor Conditions :
Parameter Value Residence Time 30 min Temperature 80°C Pressure 2 bar
Q & A
Q. What are the standard synthetic pathways for synthesizing this compound, and what reaction conditions are critical for optimal yield?
The synthesis typically involves multi-step reactions, including:
- Etherification : Coupling of chromen-4-one derivatives (e.g., 7-methoxy-2-methyl-4H-chromen-4-one) with substituted phenols under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide bond formation : Reaction of the intermediate with 2-methoxyethylamine using coupling agents like EDC/HOBt . Critical parameters include temperature control (60–80°C for amidation), solvent purity, and exclusion of moisture to prevent hydrolysis .
Q. Which spectroscopic and chromatographic methods are used to confirm structural integrity and purity?
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; chromen-4-one carbonyl at ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological assays are recommended to screen for activity?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the chromenone core’s affinity for ATP-binding pockets .
- Antioxidant activity : DPPH radical scavenging assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Structural analogs : Compare activity of analogs (e.g., methoxy vs. ethoxy substituents) to identify SAR trends (Table 1) .
- Solubility effects : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution without cytotoxicity artifacts .
Table 1 : Bioactivity of Structural Analogs
| Compound Substituents | IC₅₀ (Cancer Cell Lines) | Antioxidant Activity (% Inhibition) |
|---|---|---|
| 7-Methoxy, 2-methyl chromenone core | 12.5 µM (MCF-7) | 65% (DPPH) |
| 7-Ethoxy analog | 28.4 µM (MCF-7) | 42% (DPPH) |
Q. What strategies optimize yield in multi-step syntheses, particularly for scaling reactions?
- Stepwise purification : Use flash chromatography after each step to isolate intermediates, minimizing side products .
- Catalyst optimization : Replace traditional bases (e.g., K₂CO₃) with polymer-supported reagents for easier recovery .
- Microwave-assisted synthesis : Reduce reaction time for amidation (e.g., 30 minutes at 100°C vs. 12 hours reflux) .
Q. How can computational methods aid in elucidating the compound’s mechanism of action?
- Molecular docking : Simulate binding to targets like COX-2 or EGFR using AutoDock Vina; validate with mutagenesis studies .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS software) .
- QSAR modeling : Correlate substituent electronegativity with bioactivity to guide analog design .
Q. What factors influence the compound’s stability under storage and experimental conditions?
- Hydrolysis susceptibility : The amide bond may degrade in acidic/basic conditions; store at pH 6–8 in anhydrous DMSO .
- Light sensitivity : Chromenone derivatives degrade under UV light; use amber vials and minimize light exposure .
- Temperature : Long-term storage at –20°C preserves integrity >6 months .
Methodological Considerations
Q. How to design dose-response studies for in vivo models while addressing pharmacokinetic challenges?
- Pharmacokinetics : Monitor plasma half-life via LC-MS/MS; improve bioavailability using nanoformulations (e.g., liposomes) .
- Dosing regimen : Administer 10–50 mg/kg intraperitoneally in murine models, adjusting for metabolic differences .
Q. What advanced analytical techniques characterize degradation products?
- LC-QTOF-MS : Identify degradation fragments (e.g., hydrolyzed amide bonds) with mass accuracy <5 ppm .
- X-ray crystallography : Resolve crystal structures of degradation byproducts to confirm structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
